4-(4-chlorophenyl)-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide
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Overview
Description
- This compound is a piperazine derivative with a complex structure. It contains a chlorophenyl group, an oxoethyl moiety, and an amino group linked to a methoxybenzyl group.
- Its systematic name is 4-(4-chlorophenyl)-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide .
- The compound’s molecular formula is C22H24ClN3O3 .
- It is used in various scientific applications due to its unique properties.
Preparation Methods
Reaction Conditions: The reaction typically occurs under mild conditions using a palladium catalyst and a base.
Industrial Production: Industrial-scale production methods may involve optimization of reaction parameters and purification steps.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For Suzuki–Miyaura coupling, boron reagents (e.g., boronic acids) are essential.
Major Products: The major product of the coupling reaction is the desired piperazine carboxamide.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., as a ligand for receptors).
Medicine: Explored for pharmacological properties (e.g., antinociceptive activity).
Industry: May serve as an intermediate in drug development.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could interact with receptors, enzymes, or other biomolecules.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other piperazine derivatives, such as those with different substituents on the phenyl ring or variations in the amine side chain.
- Uniqueness: Its combination of chlorophenyl, methoxybenzyl, and oxoethyl groups distinguishes it from related compounds.
Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding
Properties
Molecular Formula |
C21H25ClN4O3 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C21H25ClN4O3/c1-29-19-5-3-2-4-16(19)14-23-20(27)15-24-21(28)26-12-10-25(11-13-26)18-8-6-17(22)7-9-18/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
XGMDAYPVMHJDRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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